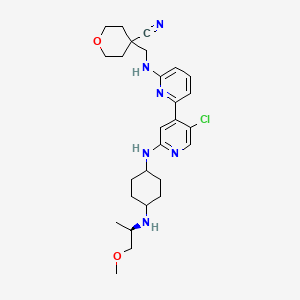

NVP-2

Beschreibung

Eigenschaften

IUPAC Name |

4-[[[6-[5-chloro-2-[[4-[[(2R)-1-methoxypropan-2-yl]amino]cyclohexyl]amino]pyridin-4-yl]pyridin-2-yl]amino]methyl]oxane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37ClN6O2/c1-19(16-35-2)32-20-6-8-21(9-7-20)33-26-14-22(23(28)15-30-26)24-4-3-5-25(34-24)31-18-27(17-29)10-12-36-13-11-27/h3-5,14-15,19-21,32H,6-13,16,18H2,1-2H3,(H,30,33)(H,31,34)/t19-,20?,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQVQSXLXAXOPJ-QNGMFEMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4(CCOCC4)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4(CCOCC4)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery of NVP-2: A Potent and Selective CDK9 Inhibitor for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cyclin-dependent kinase 9 (CDK9) has emerged as a critical regulator of transcription in cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery and characterization of NVP-2, a highly potent and selective ATP-competitive inhibitor of CDK9. Developed by Novartis, NVP-2 has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer models. This document details the biochemical and cellular activity of NVP-2, its mechanism of action, and the experimental protocols utilized in its evaluation. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this promising therapeutic agent.

Introduction to CDK9 as a Cancer Target

Cyclin-dependent kinase 9 (CDK9) is a serine/threonine kinase that, in complex with its regulatory partner Cyclin T, forms the core of the positive transcription elongation factor b (P-TEFb).[1][2] P-TEFb plays a pivotal role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAPII) at the serine 2 position (Ser2).[1][2] This phosphorylation event is crucial for releasing RNAPII from promoter-proximal pausing, a key rate-limiting step in transcription, thereby enabling productive transcript elongation.[1]

In many cancers, there is a heightened reliance on the continuous transcription of short-lived anti-apoptotic and cell cycle-promoting proteins, such as MYC and MCL-1.[3] The expression of these oncogenes is often driven by super-enhancers and is highly dependent on CDK9 activity. Consequently, inhibiting CDK9 presents a promising therapeutic strategy to selectively target cancer cell survival and proliferation.

The Discovery of NVP-2

NVP-2 was identified as a potent and selective CDK9 inhibitor through a dedicated drug discovery program.[1] It is an aminopyrimidine-derived compound that acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CDK9 and preventing the transfer of phosphate to its substrates.[1][4]

Biochemical Profile

NVP-2 exhibits sub-nanomolar potency against the CDK9/CycT complex, with a reported IC50 value of approximately 0.514 nM.[5][6] Its selectivity has been extensively profiled against a broad panel of kinases, demonstrating a high degree of specificity for CDK9.

Table 1: In Vitro Inhibitory Activity of NVP-2 against Various Kinases

| Kinase Target | IC50 (nM) | Fold Selectivity vs. CDK9/CycT |

| CDK9/CycT | 0.514 [5][6] | 1 |

| CDK1/CycB | 584[6] | >1000 |

| CDK2/CycA | 706[6] | >1000 |

| CDK16/CycY | 605[6] | >1000 |

| DYRK1B | 350[7][8] | ~680 |

Cellular Activity

In cellular assays, NVP-2 effectively inhibits the proliferation of various cancer cell lines, particularly those of hematological origin.[9] This anti-proliferative activity is coupled with the induction of apoptosis.

Table 2: Anti-proliferative and Pro-apoptotic Activity of NVP-2 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) for Proliferation | Apoptosis Induction |

| MOLT4 | Acute Lymphoblastic Leukemia | 9[10] | Yes[10] |

| Jurkat | T-cell Leukemia | Significant Inhibition[9] | Yes |

| SKW-3 | T-cell Leukemia | Significant Inhibition[9] | Not Reported |

| SUP-T11 | T-cell Lymphoma | Significant Inhibition[9] | Not Reported |

| SET-2 | Post-MPN Secondary AML | Potent Apoptosis Induction[11] | Yes[11] |

| HEL | Erythroleukemia | Potent Apoptosis Induction[11] | Yes[11] |

Mechanism of Action

NVP-2 exerts its anti-cancer effects by directly inhibiting the kinase activity of CDK9. This leads to a reduction in the phosphorylation of RNAPII at Ser2, which in turn causes promoter-proximal pausing of RNAPII and a global decrease in transcriptional elongation. The subsequent downregulation of key survival proteins ultimately triggers apoptosis in cancer cells.

Caption: NVP-2 inhibits CDK9, preventing RNAPII Ser2 phosphorylation and blocking transcriptional elongation of oncogenes, leading to apoptosis.

In Vivo Efficacy

Preclinical studies in murine models of hepatocellular carcinoma (HCC) driven by MYC overexpression have demonstrated the in vivo anti-tumor efficacy of NVP-2. Treatment with NVP-2 resulted in decreased Ser2 phosphorylation in tumor cells, leading to tumor regression and a significant survival benefit.

Table 3: In Vivo Efficacy of NVP-2 in a Murine HCC Model

| Treatment Group | Dosing Schedule | Median Survival (days) |

| Vehicle | Once daily, 5 days/week | 11 |

| NVP-2 (2.5 mg/kg) | Once daily, 5 days/week | 19 |

| NVP-2 (5 mg/kg) | Once daily, 5 days/week | 25 |

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the characterization of NVP-2.

Caption: A logical workflow for the comprehensive characterization of the CDK9 inhibitor NVP-2.

In Vitro Kinase Inhibition Assays

Several assay formats can be used to determine the IC50 of NVP-2 against CDK9 and other kinases. These include:

-

Adapta™ Universal Kinase Assay: This is a homogeneous, fluorescence-based immunoassay that detects the formation of ADP, a product of the kinase reaction.[9]

-

Kinase Reaction: The kinase, substrate, ATP, and test compound (NVP-2) are incubated together.

-

ADP Detection: A detection solution containing a europium-labeled anti-ADP antibody, an Alexa Fluor® 647-labeled ADP tracer, and EDTA (to stop the reaction) is added.

-

Signal Measurement: The time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured. ADP produced by the kinase displaces the tracer from the antibody, leading to a decrease in the FRET signal.

-

-

LanthaScreen® Eu Kinase Binding Assay: This assay measures the binding of a fluorescently labeled tracer to the kinase active site.[10][12]

-

Binding Reaction: The kinase, a europium-labeled anti-tag antibody, an Alexa Fluor® 647-labeled ATP-competitive tracer, and the test compound are incubated together.

-

Signal Measurement: The TR-FRET signal is measured. Competitive binding of the test compound displaces the tracer, resulting in a loss of FRET.

-

-

Z'-LYTE™ Kinase Assay: This assay uses a FRET-based peptide substrate.[7][13]

-

Kinase Reaction: The kinase, a FRET-labeled peptide substrate, ATP, and the test compound are incubated.

-

Development: A site-specific protease is added that cleaves the non-phosphorylated peptide, disrupting FRET.

-

Signal Measurement: The ratio of the two fluorescent signals is measured to determine the extent of phosphorylation.

-

Kinome-wide Selectivity Profiling (KINOMEscan®)

This competition binding assay is used to determine the selectivity of NVP-2 against a large panel of kinases.[11][14]

-

Assay Principle: A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand.

-

Competition: The test compound competes with the immobilized ligand for binding to the kinase.

-

Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.

Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP.[5][6]

-

Cell Plating: Cells are seeded in a multiwell plate and treated with various concentrations of NVP-2.

-

Reagent Addition: A single reagent, CellTiter-Glo® Reagent, is added directly to the cell culture. This reagent lyses the cells and provides the substrate for the luciferase reaction.

-

Signal Measurement: The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.

Western Blotting for Target Engagement and Downstream Effects

Western blotting is used to assess the phosphorylation status of RNAPII and the expression levels of downstream target proteins.

-

Cell Lysis: Treated and untreated cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phospho-RNAPII (Ser2), total RNAPII, MCL-1, cleaved PARP, and a loading control (e.g., GAPDH or β-actin).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.

Conclusion

NVP-2 is a potent and highly selective CDK9 inhibitor with promising anti-cancer activity, particularly in hematological malignancies. Its well-defined mechanism of action, involving the inhibition of transcriptional elongation, provides a strong rationale for its clinical development. The experimental protocols detailed in this guide offer a comprehensive framework for the evaluation of NVP-2 and other CDK9 inhibitors, facilitating further research and development in this important area of cancer therapeutics.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. ch.promega.com [ch.promega.com]

- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 6. promega.com [promega.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Adapta® Universal Kinase Assay and Substrates | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. chayon.co.kr [chayon.co.kr]

NVP-2: A Potent and Selective CDK9 Inhibitor for Cancer Research and Drug Development

An In-depth Technical Guide on the Biological Activity of NVP-2

NVP-2 is a highly potent and selective, ATP-competitive small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). As a key regulator of transcriptional elongation, CDK9 has emerged as a significant therapeutic target in oncology, particularly in cancers driven by transcriptional dysregulation. This technical guide provides a comprehensive overview of the biological activity of NVP-2, its mechanism of action, and detailed protocols for key experimental assays, intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action: Inhibition of Transcriptional Elongation

NVP-2 exerts its biological effects primarily through the potent and selective inhibition of the kinase activity of the CDK9/Cyclin T1 complex, also known as positive transcription elongation factor b (P-TEFb).[1][2] In the process of gene transcription, RNA Polymerase II (RNAP II) often pauses at promoter-proximal regions. The kinase activity of CDK9 is crucial for the phosphorylation of the C-terminal domain (CTD) of the large subunit of RNAP II, specifically at the Serine 2 (Ser2) position.[2] This phosphorylation event is a critical signal for the release of RNAP II from the paused state, allowing it to proceed with productive transcriptional elongation.[1]

By competitively binding to the ATP-binding pocket of CDK9, NVP-2 effectively blocks this phosphorylation event. The subsequent decrease in Ser2 phosphorylation of the RNAP II CTD leads to an accumulation of paused RNAP II at the promoter regions of genes and a reduction in the overall rate of transcription.[1][3] This transcriptional inhibition disproportionately affects genes with short half-lives, including many oncogenes and anti-apoptotic proteins, thereby leading to the anti-proliferative and pro-apoptotic effects observed in cancer cells.[2]

References

- 1. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distinct Cdk9-phosphatase switches act at the beginning and end of elongation by RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

NVP-2: A Technical Guide to its Role in Transcription Elongation

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of NVP-2, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). It details the mechanism of action of NVP-2 in the context of transcription elongation, presents key quantitative data from seminal studies, outlines detailed experimental protocols, and visualizes the critical pathways and workflows involved.

Core Mechanism of Action: NVP-2's Intervention in Transcription Elongation

Transcription elongation by RNA Polymerase II (Pol II) is a tightly regulated process. A critical control point is promoter-proximal pausing, where Pol II halts shortly after initiating transcription. The release from this pause into productive elongation is primarily governed by the Positive Transcription Elongation Factor b (P-TEFb), a complex composed of CDK9 and a Cyclin T partner.[1][2]

P-TEFb acts by phosphorylating key substrates:

-

RNA Polymerase II CTD: It phosphorylates the Serine-2 (Ser2) residue of the heptapeptide repeats in the C-terminal domain (CTD) of Pol II's largest subunit.[1] This modification is a hallmark of actively elongating polymerase.[1]

-

Negative Elongation Factors: P-TEFb also phosphorylates subunits of the DRB Sensitivity Inducing Factor (DSIF) and the Negative Elongation Factor (NELF).[1][2] This action causes NELF to dissociate from the transcription complex and converts DSIF into a positive elongation factor.[2]

NVP-2 is a selective, ATP-competitive inhibitor of CDK9.[3] By binding to the ATP pocket of CDK9, NVP-2 prevents the phosphorylation of these crucial substrates.[3] The direct consequence is the inability of Pol II to escape promoter-proximal pausing, leading to a halt in transcription elongation. This results in a measurable decrease in the phosphorylation of Pol II at Ser2, an accumulation of paused Pol II at transcription start sites (TSS), and a significant reduction in steady-state mRNA levels for many genes, particularly those with high transcriptional demand like oncogenes.[1][4]

Caption: Mechanism of NVP-2 in halting transcription elongation.

Quantitative Data Summary

The efficacy and selectivity of NVP-2 have been quantified across various biochemical and cellular assays.

Table 1: Potency and Selectivity of NVP-2

| Target/Cell Line | Assay Type | IC50 Value | Reference |

|---|---|---|---|

| Biochemical | |||

| CDK9/CycT1 | Kinase Activity | 0.5 nM | |

| CDK1 | Kinase Activity | 584 nM | [2] |

| CDK2 | Kinase Activity | 706 nM | [2] |

| CDK5 | Kinase Activity | 1050 nM | [2] |

| CDK7 | Kinase Activity | >10 µM | [2] |

| Cellular | |||

| MOLT4 (Leukemia) | Proliferation | 9 nM (72h) | [2] |

| Kasumi-1 (AML) | Viability | 10.02 nM (24h) | [5] |

| U937 (AML) | Viability | 12.15 nM (24h) |[5] |

Table 2: Quantitative Effects of NVP-2 on Transcription

| Parameter | Cell Line | Treatment | Result | Reference |

|---|---|---|---|---|

| Gene Expression | MOLT4 | 250 nM, 6h | 1018 genes significantly downregulated. | [1] |

| Core Regulatory Circuitry (CRC) Genes | MOLT4 | 250 nM, 6h | 2- to 4-log2 fold reduction in most CRC genes. | [1] |

| Spt5 Phosphorylation (pThr806) | HCT116 | 250 nM, 1h | Near-complete loss on MYC and GAPDH genes. | [6] |

| Pol II Ser2 Phosphorylation | Murine HCC | 100 nM | Significant decrease observed. | [4] |

| Differentially Expressed Genes | U937 | 20 nM, 12h | 9668 genes identified as differentially expressed. |[5] |

Detailed Experimental Protocols

The characterization of NVP-2's role in transcription elongation relies on several key experimental techniques.

This protocol is used to determine the effect of NVP-2 on steady-state mRNA levels.

-

Cell Culture and Treatment: MOLT4 cells are cultured under standard conditions. Cells are treated with 250 nM NVP-2 or a DMSO vehicle control for 6 hours.[1]

-

RNA Isolation: Total RNA is isolated from the treated cells using a suitable reagent like Trizol.

-

Spike-In Normalization: To control for global changes in transcription, synthetic mRNA spike-ins are added to the total RNA samples before library preparation.[1]

-

Library Preparation: Poly-A selection is performed to enrich for mRNA. The mRNA is then fragmented, converted to cDNA, and ligated with sequencing adapters to create the sequencing library.

-

Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform.

-

Data Analysis: Raw sequencing reads are aligned to a reference genome. Gene expression is quantified, and differential expression analysis is performed between NVP-2 and DMSO-treated samples, normalized using the spike-in controls.[1]

Caption: Workflow for RNA-seq analysis of NVP-2 treated cells.

This protocol is essential for determining the genome-wide localization of RNA Polymerase II and assessing the effects of NVP-2 on pausing and elongation.

-

Cell Culture and Treatment: MOLT4 cells are treated with NVP-2 or a DMSO control.[1]

-

Cross-linking: Proteins are cross-linked to DNA using formaldehyde. The reaction is then quenched.

-

Chromatin Shearing: Cells are lysed, and the chromatin is sheared into small fragments (typically 200-600 bp) using sonication or enzymatic digestion.

-

Spike-In Control: For quantitative comparisons, chromatin from a different species (e.g., Drosophila) is added as a spike-in control before immunoprecipitation.[1]

-

Immunoprecipitation (IP): The sheared chromatin is incubated with an antibody specific to the total RNA Polymerase II protein. The antibody-protein-DNA complexes are captured using magnetic beads.

-

Washing and Elution: The beads are washed to remove non-specific binding. The complexes are then eluted from the beads.

-

Reverse Cross-linking: The cross-links are reversed by heating, and the DNA is purified.

-

Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced.

-

Data Analysis: Reads are aligned to the reference genome. The spike-in reads are used for normalization. This allows for the quantitative comparison of Pol II occupancy at specific genomic regions (e.g., promoters vs. gene bodies) between NVP-2 and control-treated cells.[1]

Caption: Workflow for Pol II ChIP-seq after NVP-2 treatment.

These assays measure the functional cellular consequences of NVP-2 treatment.

-

Proliferation Assay: MOLT4 cells are seeded in multi-well plates and treated with a range of NVP-2 concentrations for 72 hours. Cell viability is assessed using a luminescent assay such as the CellTiter-Glo® kit, which measures ATP levels as an indicator of metabolically active cells. IC50 values are calculated from the dose-response curves.[7]

-

Apoptosis Analysis: Kasumi-1 or U937 cells are treated with NVP-2 for a specified time (e.g., 16 hours). Cells are then harvested and stained with FITC-Annexin V and Propidium Iodide (PI). The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[5]

Downstream Consequences and Therapeutic Rationale

The inhibition of transcription elongation by NVP-2 sets off a cascade of events that are particularly detrimental to cancer cells. Many malignancies are characterized by "transcriptional addiction," a heavy reliance on the continuous, high-level expression of key oncogenes, such as MYC, for their survival and proliferation.[1][8]

By inhibiting CDK9, NVP-2 effectively shuts down the transcription of these critical survival genes.[1] The loss of short-lived oncoproteins leads to a collapse of the core regulatory circuitry that drives the cancer phenotype. This, in turn, triggers cell cycle arrest and apoptosis, providing a strong rationale for the development of CDK9 inhibitors as anti-cancer therapeutics.[1][2]

Caption: Logical flow of NVP-2's anti-cancer activity.

References

- 1. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. pnas.org [pnas.org]

- 5. NVP-2, in combination with Orlistat, represents a promising therapeutic strategy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Distinct Cdk9-phosphatase switches act at the beginning and end of elongation by RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Effects of NVP-2 on RNA Polymerase II

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of NVP-2, a potent and selective small molecule inhibitor, and its effects on RNA Polymerase II (Pol II). It is crucial to note that NVP-2 does not directly inhibit RNA Polymerase II. Instead, its mechanism of action is centered on the inhibition of Cyclin-Dependent Kinase 9 (CDK9), a primary kinase responsible for regulating the transcriptional activity of Pol II.[1][2][3] By targeting CDK9, NVP-2 indirectly but powerfully modulates Pol II function, leading to significant downstream effects on gene expression and cell viability.

Mechanism of Action: Indirect Inhibition of RNA Polymerase II via CDK9

NVP-2 is a selective, ATP-competitive inhibitor of CDK9.[1][3][4] CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb).[5][6] The P-TEFb complex is a master regulator of transcriptional elongation.[7]

The process begins after RNA Pol II has initiated transcription and then pauses approximately 20-60 nucleotides downstream from the transcription start site. This promoter-proximal pausing is mediated by the Negative Elongation Factor (NELF) and DRB Sensitivity-Inducing Factor (DSIF).[5][6] For transcription to proceed into a productive elongation phase, P-TEFb is recruited. CDK9 then phosphorylates several key substrates:

-

The C-Terminal Domain (CTD) of RNA Pol II: Specifically, CDK9 phosphorylates the Serine 2 (Ser2) residues within the heptapeptide repeats of the Pol II CTD.[3][6]

-

NELF and DSIF: Phosphorylation of these factors causes NELF to dissociate from the complex and converts DSIF into a positive elongation factor.[6]

NVP-2 binds to the ATP pocket of CDK9, preventing these phosphorylation events. The lack of Ser2 phosphorylation on the Pol II CTD stalls the polymerase in its paused state, effectively inhibiting transcriptional elongation.[1][5] This leads to a rapid, dose-dependent reduction in the levels of short-lived mRNAs, many of which encode key oncogenes (e.g., MYC) and anti-apoptotic proteins (e.g., MCL-1).[5][8]

Quantitative Data Presentation

NVP-2 exhibits high potency for CDK9 and significant selectivity over other cyclin-dependent kinases. Its cellular activity is observed in the low nanomolar range across various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of NVP-2

| Target Kinase | IC50 Value | Reference(s) |

| CDK9/CycT | 0.514 nM | [1][4][8] |

| CDK1/CycB | 0.584 µM | [4][8] |

| CDK2/CycA | 0.706 µM | [4][8] |

| CDK16/CycY | 0.605 µM | [4][8] |

| CDK5 | 1.050 µM | [6] |

| CDK7 | >10 µM | [6] |

Table 2: Anti-proliferative Activity of NVP-2 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference(s) |

| MOLT4 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 9 nM | [4][6][9] |

| SUP-T11 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 91.8 nM | [4] |

| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 123.3 nM | [4] |

| Kasumi-1 | Acute Myeloid Leukemia (AML) | 10.02 nM (24h) | [10][11] |

| U937 | Acute Myeloid Leukemia (AML) | 12.15 nM (24h) | [10][11] |

Experimental Protocols

This protocol details the methodology to assess the dose-dependent effect of NVP-2 on the phosphorylation of RNA Pol II at Serine 2, a direct downstream marker of CDK9 activity.

-

Cell Culture and Treatment:

-

Cell Lysis:

-

Aspirate media and wash cells once with ice-cold Phosphate-Buffered Saline (PBS).

-

Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the culture dish.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing periodically.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Denature samples by heating at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated RNA Pol II CTD Ser2 (pSer2) overnight at 4°C.

-

Also, probe separate blots or strip and re-probe for total RNA Pol II and a loading control (e.g., GAPDH, β-actin).

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Perform densitometry analysis to quantify the abundance of pSer2-Pol II relative to total Pol II and the loading control.[8]

-

This protocol measures the anti-proliferative effects of NVP-2 by quantifying ATP, an indicator of metabolically active cells.

-

Cell Seeding:

-

Seed cells (e.g., MOLT4) in an opaque-walled 96-well plate at a predetermined optimal density.

-

Allow cells to adhere or acclimate overnight in a humidified incubator (37°C, 5% CO₂).

-

-

Compound Treatment:

-

Prepare a serial dilution of NVP-2 in the appropriate cell culture medium.

-

Treat the cells with the NVP-2 dilutions for a specified period, typically 72 hours.[1] Include vehicle-only (DMSO) wells as a negative control and wells with no cells as a background control.

-

-

Assay Procedure:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Subtract the average background luminescence from all experimental values.

-

Normalize the data to the vehicle control wells (representing 100% viability).

-

Use a non-linear regression curve fit (e.g., log(inhibitor) vs. response) in software like GraphPad Prism to calculate the IC50 value.[1]

-

Summary and Conclusion

NVP-2 is a highly selective and potent inhibitor of CDK9. Its primary effect on RNA Polymerase II is indirect, occurring through the blockade of CDK9-mediated phosphorylation of the Pol II C-terminal domain at Serine 2. This action prevents the release of promoter-proximally paused Pol II, thereby inhibiting transcriptional elongation.[1][3] The resulting downregulation of critical oncogenes and survival proteins makes the CDK9-Pol II axis a compelling target for cancer therapy. The quantitative data and experimental protocols provided herein offer a robust framework for researchers and drug developers to further investigate NVP-2 and other CDK9 inhibitors in preclinical and clinical settings.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NVP-2 | CDK | Apoptosis | TargetMol [targetmol.com]

- 5. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]

- 6. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. NVP-2 (NVP2) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. NVP-2, in combination with Orlistat, represents a promising therapeutic strategy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NVP-2 Induced Apoptosis Pathway

Executive Summary: NVP-2 is a potent and highly selective, ATP-competitive small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] Its primary mechanism of action involves the suppression of transcriptional elongation, a critical process for the expression of genes with short mRNA and protein half-lives. Many of these genes, notably the anti-apoptotic protein MCL-1, are essential for cancer cell survival. By inhibiting CDK9, NVP-2 effectively downregulates MCL-1, which in turn triggers the intrinsic apoptosis pathway, leading to programmed cell death marked by the activation of Caspase-3 and cleavage of PARP.[3][4][5] This guide provides a detailed overview of the NVP-2-induced apoptosis pathway, its pharmacological profile, and the experimental methodologies used to characterize its effects.

Introduction to CDK9 as a Therapeutic Target

Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of gene transcription and a promising target for cancer therapy.[4] In partnership with its regulatory subunit, Cyclin T1, it forms the core of the Positive Transcription Elongation Factor b (P-TEFb) complex.[1][6] The P-TEFb complex is responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), an event that is essential for releasing RNAP II from a state of promoter-proximal pausing and enabling productive transcription elongation.[3][6] In many cancers, there is a high dependency on the continuous transcription of specific oncogenes (e.g., MYC) and anti-apoptotic proteins (e.g., MCL-1) for survival.[3][5] This transcriptional addiction makes cancer cells particularly vulnerable to CDK9 inhibition. NVP-2 was developed as a highly selective inhibitor to exploit this dependency.[3][4]

The Core Mechanism: CDK9-Mediated Transcriptional Elongation

The regulation of gene expression occurs at multiple levels, with transcriptional elongation being a critical control point.[1] After transcription initiation, RNAP II often pauses approximately 20-60 nucleotides downstream from the transcription start site. This pausing is mediated by factors like the DRB sensitivity-inducing factor (DSIF) and negative elongation factor (NELF).[3] The recruitment of the P-TEFb complex is required to overcome this pause. CDK9, the catalytic subunit of P-TEFb, phosphorylates Serine 2 (Ser2) residues within the heptapeptide repeats of the RNAP II CTD.[1][3][6] This phosphorylation event causes the dissociation of NELF and converts DSIF into a positive elongation factor, allowing RNAP II to transition into a productive elongation phase and synthesize full-length mRNA transcripts.[3]

Figure 1: The role of CDK9 in transcriptional elongation.

Pharmacological Profile of NVP-2

NVP-2 is distinguished by its high potency and selectivity for CDK9. It functions as an ATP-competitive inhibitor, binding to the kinase domain of CDK9 and preventing the phosphorylation of its substrates.[2] Kinome-wide screening has demonstrated its superior selectivity compared to other CDK inhibitors.[3][4]

Table 1: NVP-2 Kinase Inhibitory Activity

| Kinase Target | IC₅₀ (nM) | Reference(s) |

|---|---|---|

| CDK9/CycT | < 0.514 | [1][2][3][4] |

| CDK1 | 584 | [3] |

| CDK2 | 706 | [3] |

| CDK5 | 1050 | [3] |

| CDK7 | > 10,000 | [3] |

| DYRK1B | 350 | |

The NVP-2 Induced Apoptosis Signaling Pathway

The induction of apoptosis by NVP-2 is a direct consequence of its primary mechanism: the inhibition of CDK9-mediated transcription. The pathway is initiated by target engagement and culminates in the activation of the cell's intrinsic death machinery.

-

Inhibition of CDK9: NVP-2 enters the cell and binds to the ATP pocket of CDK9, preventing it from phosphorylating the RNAP II CTD.[2]

-

Transcriptional Repression: The absence of Ser2 phosphorylation leads to a global, rapid halt in transcriptional elongation. This disproportionately affects the expression of proteins with high turnover rates, including critical cell survival factors.[6]

-

Downregulation of MCL-1: Among the most critical proteins affected is Myeloid Cell Leukemia 1 (MCL-1), a key anti-apoptotic member of the BCL-2 family.[3][6] NVP-2 treatment leads to a rapid, dose-dependent decrease in both MCL-1 mRNA and protein levels.[3][5]

-

Initiation of Intrinsic Apoptosis: MCL-1 normally sequesters pro-apoptotic proteins like BIM and BAK. Its depletion liberates these proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.

-

Caspase Cascade Activation: Released cytochrome c triggers the formation of the apoptosome and the activation of initiator Caspase-9, which in turn cleaves and activates executioner caspases, most notably Caspase-3.[4][5]

-

Execution of Apoptosis: Activated Caspase-3 orchestrates the final stages of apoptosis by cleaving numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of cell death.[4]

Figure 2: The NVP-2 induced apoptosis signaling pathway.

Experimental Evidence and Protocols

The characterization of NVP-2's apoptotic activity relies on a standard set of in vitro assays to measure cell viability, target engagement, and markers of cell death.

Table 2: In Vitro Efficacy of NVP-2

| Cell Line | Assay Type | Endpoint | Value | Reference(s) |

|---|---|---|---|---|

| MOLT4 | Proliferation | IC₅₀ | 9 nM | [3] |

| MOLT4 | Apoptosis | Time to Induction | 4 hours | [3][4] |

| Kasumi-1, U937 | Apoptosis | Flow Cytometry | Increased apoptosis |[5] |

Figure 3: A typical experimental workflow for evaluating NVP-2.

Key Experimental Protocols

5.1.1 Western Blot for Apoptosis Markers and Target Engagement

-

Cell Treatment & Lysis: Plate cells (e.g., MOLT4 leukemia cells) at a density of 0.5 x 10⁶ cells/mL. Treat with a range of NVP-2 concentrations (e.g., 0-500 nM) for a specified time (e.g., 4, 8, 24 hours). Harvest cells, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 4-15% polyacrylamide gel. Perform electrophoresis and subsequently transfer proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies: anti-phospho-RNAP II (Ser2), anti-MCL-1, anti-cleaved Caspase-3, anti-cleaved PARP, and a loading control (e.g., anti-GAPDH).

-

Detection: Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

5.1.2 Cell Proliferation Assay (CellTiter-Glo®)

-

Cell Plating: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Treatment: Add NVP-2 in a serial dilution to achieve a range of final concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.[2]

-

Luminescence Reading: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Analysis: Measure luminescence using a plate reader. Calculate the IC₅₀ value by performing a non-linear regression analysis of the dose-response curve.[2]

5.1.3 Apoptosis Quantification by Annexin V Staining

-

Cell Treatment: Treat cells with NVP-2 (e.g., 250 nM) or vehicle control for the desired time (e.g., 24 hours).[4]

-

Staining: Harvest approximately 1-5 x 10⁵ cells and wash with cold PBS. Resuspend cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube. Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V positive, PI positive).

Preclinical In Vivo Studies

The anti-tumor activity of NVP-2 has been validated in preclinical animal models. In a murine liver cancer model driven by MYC overexpression and Trp53 deletion, NVP-2 demonstrated significant on-target activity and therapeutic efficacy.[7]

Table 3: Summary of NVP-2 In Vivo Efficacy in a Murine Liver Cancer Model

| Parameter | Vehicle Control | NVP-2 (2.5 mg/kg) | NVP-2 (5 mg/kg) | Reference |

|---|---|---|---|---|

| Target Inhibition | Baseline p-Ser2 | Decreased p-Ser2 | Decreased p-Ser2 | [7] |

| Tumor Response | Progressive Disease | Tumor Regression | Tumor Regression | [7] |

| Median Survival | 11 days | 19 days | 25 days |[7] |

Treatment with non-toxic doses of NVP-2 led to a robust antitumor response, characterized by tumor regression and a significant, dose-dependent increase in overall survival.[7]

Conclusion and Future Directions

NVP-2 is a selective and potent inhibitor of CDK9 that induces apoptosis in cancer cells primarily through the transcriptional downregulation of the anti-apoptotic protein MCL-1. Its well-defined mechanism of action, coupled with promising in vitro and in vivo data, establishes it as a valuable tool for cancer research and a potential therapeutic agent. Future work will likely focus on identifying predictive biomarkers to select patient populations most likely to respond, such as tumors with a high dependency on the E2F transcriptional network or those overexpressing MYC.[1] Furthermore, exploring rational combination strategies, such as pairing NVP-2 with FASN inhibitors or other targeted agents, may enhance its anti-proliferative and apoptotic effects and overcome potential resistance mechanisms.[5]

References

- 1. tandfonline.com [tandfonline.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NVP-2, in combination with Orlistat, represents a promising therapeutic strategy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

NVP-2 in Acute Myeloid Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence for NVP-2, a potent and selective cyclin-dependent kinase 9 (CDK9) inhibitor, as a potential therapeutic agent for Acute Myeloid Leukemia (AML). The focus is on its mechanism of action, synergistic effects when combined with the fatty acid synthase (FASN) inhibitor Orlistat, and the underlying signaling pathways.

Executive Summary

Acute Myeloid Leukemia (AML) remains a challenging malignancy with a need for novel therapeutic strategies. Recent preclinical research has highlighted the potential of targeting transcriptional dependencies in AML cells. NVP-2, a selective inhibitor of CDK9, has emerged as a promising candidate. CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb), which is essential for the transcription of key oncogenes and anti-apoptotic proteins that drive AML cell survival and proliferation. This guide details the preclinical rationale and data supporting the investigation of NVP-2 in AML, with a particular focus on its synergistic combination with Orlistat.

NVP-2: Mechanism of Action in AML

NVP-2 is a potent, ATP-competitive small molecule inhibitor of CDK9.[1] By inhibiting CDK9, NVP-2 effectively blocks the phosphorylation of the C-terminal domain of RNA Polymerase II, which is a crucial step for productive transcription elongation.[2][3] In AML, this leads to the downregulation of short-lived and highly transcribed genes that are critical for cancer cell survival, including the anti-apoptotic protein MCL-1 and the oncogene c-Myc.[4][5] The dependency of AML cells on the continuous transcription of these survival factors makes them particularly vulnerable to CDK9 inhibition.

The combination of NVP-2 with Orlistat, a FASN inhibitor, has shown enhanced anti-leukemic activity.[4] Orlistat inhibits fatty acid synthase, an enzyme overexpressed in many cancers, including AML, and is crucial for lipid metabolism and cell proliferation.[6][7] The dual targeting of transcriptional machinery by NVP-2 and cellular metabolism by Orlistat represents a promising therapeutic strategy.[4]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from in vitro studies of NVP-2 and Orlistat in AML cell lines.

Table 1: In Vitro Efficacy of NVP-2 in AML Cell Lines

| Cell Line | Compound | IC50 (24-hour) | Reference |

| Kasumi-1 | NVP-2 | 10.02 nM | [4] |

| U937 | NVP-2 | 12.15 nM | [4] |

Table 2: In Vitro Efficacy of Orlistat in AML Cell Lines

| Cell Line | Compound | IC50 (48-hour) | Reference |

| Kasumi-1 | Orlistat | 16.09 µM | [4] |

| U937 | Orlistat | 20.29 µM | [4] |

Table 3: In Vitro Efficacy of NVP-2 in Other Cancer Cell Lines

| Cell Line | Compound | IC50 | Reference |

| MOLT4 (T-ALL) | NVP-2 | 9 nM | [2] |

Signaling Pathways and Experimental Workflows

NVP-2 and Orlistat Signaling Pathway in AML

The combination of NVP-2 and Orlistat impacts multiple critical signaling pathways in AML cells. NVP-2's inhibition of CDK9 leads to the downregulation of c-Myc and MCL-1. The combination therapy also results in decreased phosphorylation of Akt and mTOR, key components of a central cell survival and proliferation pathway. This culminates in the reduced expression of SREBF1, a key transcription factor in lipid metabolism, and the induction of apoptosis, as evidenced by increased cleaved PARP and Caspase-3.[4]

Caption: Signaling pathway of NVP-2 and Orlistat in AML.

Experimental Workflow for In Vitro Analysis

The preclinical evaluation of NVP-2 and Orlistat in AML cell lines typically follows a standardized workflow to assess cell viability, apoptosis, and changes in protein expression. This involves treating AML cell lines with the compounds, followed by a series of downstream assays.

Caption: Experimental workflow for in vitro AML studies.

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of NVP-2 and Orlistat in AML.

Cell Culture and Reagents

-

Cell Lines: Human AML cell lines Kasumi-1 and U937 are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Compounds: NVP-2 and Orlistat are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then diluted in culture medium to the desired final concentrations for experiments.

Cell Viability Assay

-

AML cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well.

-

Cells are treated with a range of concentrations of NVP-2, Orlistat, or the combination. A DMSO-treated group serves as the vehicle control.

-

After 24 or 48 hours of incubation, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

The plates are incubated for an additional 2-4 hours at 37°C.

-

The absorbance at 450 nm is measured using a microplate reader.

-

Cell viability is calculated as a percentage relative to the DMSO-treated control cells. IC50 values are determined using non-linear regression analysis.

Apoptosis and Cell Cycle Analysis by Flow Cytometry

-

Kasumi-1 and U937 cells are treated with NVP-2, Orlistat, or the combination for 16 hours.

-

For Apoptosis: Cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in binding buffer. Cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

For Cell Cycle: Cells are harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C. The fixed cells are then washed and stained with PI containing RNase A.

-

Samples are analyzed on a flow cytometer. The percentages of apoptotic cells (Annexin V positive) and cells in different phases of the cell cycle (G1, S, G2/M) are quantified.

Western Blot Analysis

-

AML cells are treated with NVP-2, Orlistat, or the combination for 16 hours.

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentrations are determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against Akt, p-Akt, mTOR, SREBF1, c-Myc, MCL1, PARP, cleaved Caspase-3, and GAPDH (as a loading control) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The preclinical data strongly suggest that NVP-2, particularly in combination with Orlistat, represents a promising therapeutic strategy for AML. The dual inhibition of CDK9-mediated transcription and FASN-driven lipogenesis effectively induces apoptosis in AML cells. Further investigation in preclinical in vivo models of AML is warranted to assess the efficacy, safety, and pharmacokinetics of this combination therapy. Ultimately, these studies could provide the foundation for future clinical trials of NVP-2 in patients with AML. As of now, there are no registered clinical trials for NVP-2 in AML.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. NVP-2, in combination with Orlistat, represents a promising therapeutic strategy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NVP-2, in combination with Orlistat, represents a promising therapeutic strategy for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Pharmacological effect and mechanism of orlistat in anti-tumor therapy: A review - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: NVP-2 for Melanoma Treatment Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastatic melanoma remains a significant clinical challenge, with a substantial portion of tumors lacking actionable mutations in genes like BRAF and NRAS. This has spurred research into alternative therapeutic strategies, including the targeting of transcriptional dependencies. NVP-2, a selective small-molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9), has emerged as a promising agent in preclinical melanoma research. This technical guide provides a comprehensive overview of NVP-2, focusing on its mechanism of action, experimental protocols for its investigation, and its potential in melanoma therapy.

Core Mechanism of Action: Targeting Transcriptional Elongation

NVP-2 exerts its anti-melanoma effects by selectively inhibiting CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex. The P-TEFb complex, which also includes a cyclin partner (primarily Cyclin T1), plays a crucial role in the transition from abortive to productive transcriptional elongation by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII). By inhibiting CDK9, NVP-2 effectively stalls RNAPII, leading to a global suppression of transcription, particularly of genes with short half-lives, including many oncogenes and survival factors.

Research has shown that NVP-2 demonstrates greater efficacy in melanoma cell lines that are wild-type for BRAF, NRAS, and NF1 (triple wild-type). This increased sensitivity is linked to a dependency on the E2F family of transcription factors. The inhibition of CDK9 by NVP-2 disrupts a critical cell cycle network involving these transcriptional regulators, leading to cell cycle arrest and apoptosis in these specific melanoma subtypes.

Quantitative Data on NVP-2 Activity

The following tables summarize the available quantitative data on the in vitro and in vivo activity of NVP-2 in melanoma models.

Table 1: In Vitro Activity of NVP-2 in Melanoma Cell Lines

| Cell Line | Genotype | NVP-2 Concentration | Effect | Reference |

| Multiple BRAFwt/NRASwt/NF1wt | Wild-Type | 500 nM | Greater suppression compared to mutant lines | |

| RAC1-mutant YUMM1.7 | BrafV600E, Pten null, Cdkn2a null, RAC1P29S | Not Specified | Increased sensitivity to NVP-2 | [1] |

Table 2: In Vitro IC50 Values of NVP-2

| Target | IC50 | Cell Line (if applicable) | Reference |

| CDK9 | <0.5 nM | Not Applicable (Biochemical Assay) | [2] |

Table 3: In Vivo Efficacy of NVP-2 in Melanoma Xenograft Models

| Xenograft Model | Treatment Regimen | Outcome | Reference |

| A375 (BRAF V600E) | NVP-LDE-225 (a different NVP compound) 60 mg/kg daily by oral gavage | Inhibition of melanoma growth | [3][4] |

Note: Specific in vivo efficacy data for NVP-2 in melanoma xenograft models, such as tumor growth inhibition percentages, are not extensively detailed in the currently available literature.

Experimental Protocols

This section provides detailed methodologies for key experiments involving NVP-2 in melanoma research.

Cell Viability and Proliferation Assays

Objective: To determine the effect of NVP-2 on the viability and proliferation of melanoma cell lines.

Protocol:

-

Cell Seeding: Plate melanoma cells in 96-well plates at a density of 2,000-5,000 cells per well in their respective growth media and allow them to adhere overnight.

-

NVP-2 Treatment: Prepare a serial dilution of NVP-2 in the appropriate vehicle (e.g., DMSO). Treat the cells with a range of NVP-2 concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 72 hours). Include a vehicle-only control.

-

Viability Assessment (MTT Assay):

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of NVP-2 that inhibits cell growth by 50%) using non-linear regression analysis.

Western Blotting

Objective: To analyze the effect of NVP-2 on the expression and phosphorylation of target proteins in the CDK9 signaling pathway.

Protocol:

-

Cell Treatment and Lysis:

-

Treat melanoma cells with NVP-2 (e.g., 500 nM) for a specified time (e.g., 8 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Anti-CDK9

-

Anti-phospho-RNAPII (Ser2)

-

Anti-E2F1

-

Anti-GAPDH or β-actin (as a loading control)

-

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

RNA Sequencing (RNA-Seq)

Objective: To perform a global analysis of gene expression changes in melanoma cells following NVP-2 treatment.

Protocol:

-

Cell Treatment and RNA Extraction:

-

Treat melanoma cells with NVP-2 (e.g., 500 nM) or vehicle for a specified time (e.g., 8 hours).

-

Extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) and assess RNA quality and quantity.

-

-

Library Preparation:

-

Prepare RNA-seq libraries from high-quality RNA samples using a standard kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

-

Sequencing:

-

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The sequencing depth should be sufficient for differential gene expression analysis (e.g., >20 million reads per sample).

-

-

Bioinformatic Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

-

Alignment: Align the reads to the human reference genome (e.g., hg38) using a splice-aware aligner such as STAR.

-

Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

-

Differential Gene Expression Analysis: Identify differentially expressed genes between NVP-2-treated and control samples using packages like DESeq2 or edgeR in R.

-

Pathway Analysis: Perform gene set enrichment analysis (GSEA) or other pathway analysis tools to identify enriched biological pathways and processes.

-

CRISPR-Cas9 Mediated Gene Knockout

Objective: To generate CDK9 knockout melanoma cell lines to validate the on-target effects of NVP-2.

Protocol:

-

Guide RNA (gRNA) Design: Design two or more gRNAs targeting a conserved exon of the CDK9 gene using online tools (e.g., CHOPCHOP, Synthego).

-

Vector Construction: Clone the designed gRNA sequences into a Cas9 expression vector that also contains a selection marker (e.g., puromycin resistance).

-

Transfection/Transduction:

-

Deliver the Cas9/gRNA plasmid into melanoma cells using a suitable transfection reagent (e.g., Lipofectamine) or a lentiviral delivery system for higher efficiency.

-

-

Selection and Clonal Isolation:

-

Select for successfully transfected/transduced cells using the appropriate selection agent (e.g., puromycin).

-

Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to generate clonal populations.

-

-

Validation of Knockout:

-

Genomic DNA Sequencing: Extract genomic DNA from the expanded clones and perform Sanger sequencing of the targeted region to confirm the presence of insertions or deletions (indels).

-

Western Blotting: Perform Western blotting to confirm the absence of CDK9 protein expression in the knockout clones.

-

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of NVP-2 in a preclinical melanoma mouse model.

Protocol:

-

Animal Model: Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice). All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

-

Tumor Cell Implantation:

-

Subcutaneously inject a suspension of melanoma cells (e.g., 1 x 10^6 cells in Matrigel/PBS) into the flank of each mouse.

-

-

Tumor Growth Monitoring and Randomization:

-

Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

-

NVP-2 Administration:

-

Prepare NVP-2 in a suitable vehicle for in vivo administration (e.g., a solution for oral gavage or intraperitoneal injection).

-

Administer NVP-2 at a predetermined dose and schedule (e.g., daily or on a 5-day on/2-day off schedule). The control group should receive the vehicle alone.

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study (when tumors in the control group reach a predetermined size or at a specified time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).

-

-

Data Analysis: Calculate the tumor growth inhibition (TGI) percentage and perform statistical analysis to determine the significance of the treatment effect.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to NVP-2 in melanoma.

NVP-2 Mechanism of Action in Melanoma

Caption: NVP-2 inhibits CDK9, blocking transcriptional elongation and leading to apoptosis.

Experimental Workflow for In Vitro NVP-2 Evaluation

Caption: Workflow for evaluating NVP-2's effects on melanoma cells in vitro.

Logical Relationship in NVP-2's Preferential Activity

Caption: Logical flow illustrating NVP-2's preferential activity in specific melanoma genotypes.

Potential for Combination Therapies

The mechanism of action of NVP-2 suggests its potential for use in combination with other anti-melanoma agents. While specific preclinical or clinical data for NVP-2 combinations in melanoma are limited, the following strategies warrant investigation:

-

With BRAF/MEK Inhibitors: In BRAF-mutant melanomas that develop resistance to targeted therapies, the addition of a CDK9 inhibitor like NVP-2 could potentially overcome resistance mechanisms that involve transcriptional reprogramming.

-

With Immune Checkpoint Inhibitors: By inducing apoptosis and potentially altering the tumor microenvironment, NVP-2 might enhance the efficacy of immune checkpoint inhibitors like anti-PD-1 antibodies. CDK9 inhibition has been shown to increase the surface expression of PD-L1 and MHC Class I proteins in some cancer models, which could sensitize tumors to immunotherapy[1].

Conclusion

NVP-2 represents a promising therapeutic agent for a subset of melanomas, particularly those lacking common driver mutations. Its targeted inhibition of CDK9 and subsequent disruption of transcriptional elongation provide a clear mechanism for its anti-tumor activity. Further research is needed to fully elucidate its efficacy in various melanoma subtypes, to optimize its use in vivo, and to explore its potential in combination therapies. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate these future investigations and accelerate the potential translation of NVP-2 into clinical practice for melanoma treatment.

References

- 1. Unique vulnerability of RAC1-mutant melanoma to combined inhibition of CDK9 and immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-throughput drug screening in advanced pre-clinical 3D melanoma models identifies potential first-line therapies for NRAS-mutated melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression analysis and molecular targeting of cyclin-dependent kinases in advanced melanoma: Functional analysis and molecular targeting of cyclin-dependent kinase family members in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Generation of Functional Gene Knockout Melanoma Cell Lines by CRISPR-Cas9 Gene Editing | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to NVP-2: A Potent and Selective CDK9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of NVP-2, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). The information presented herein is intended to support research and development efforts in the fields of oncology and molecular biology.

Chemical Structure and Properties

NVP-2 is a complex heterocyclic molecule with the systematic IUPAC name 4-({[6-(5-chloro-2-{[(1r,4r)-4-{[(2R)-1-methoxypropan-2-yl]amino}cyclohexyl]amino}pyridin-4-yl)pyridin-2-yl]amino}methyl)oxane-4-carbonitrile[1]. Its chemical structure is characterized by a bipyridinyl core linked to a substituted cyclohexane and an oxane-carbonitrile moiety.

Chemical Structure:

(Note: This is a 2D representation and does not fully convey the stereochemistry)

| Property | Value | Source |

| IUPAC Name | 4-({[6-(5-chloro-2-{[(1r,4r)-4-{[(2R)-1-methoxypropan-2-yl]amino}cyclohexyl]amino}pyridin-4-yl)pyridin-2-yl]amino}methyl)oxane-4-carbonitrile | [1] |

| Synonyms | NVP 2, NVP2 | [1] |

| CAS Number | 1263373-43-8 | [1] |

| Molecular Formula | C27H37ClN6O2 | [1] |

| Molecular Weight | 513.08 g/mol | [1] |

| Appearance | Solid powder | [1] |

| Purity | >98% (typical) | [1] |

| Solubility | Soluble in DMSO (100 mg/mL) and Ethanol (95 mg/mL). Insoluble in water. | [2][3] |

| Storage | Short term (days to weeks) at 0 - 4 °C. Long term at -20 °C. | [1] |

Biological Activity and Mechanism of Action

NVP-2 is a highly potent and selective ATP-competitive inhibitor of CDK9[2][4]. CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a critical role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAP II), as well as negative elongation factors such as DSIF (DRB-sensitivity-inducing factor) and NELF (Negative Elongation Factor).

The phosphorylation of these substrates by P-TEFb is a key step in releasing RNAP II from promoter-proximal pausing, thereby allowing the transition into productive transcriptional elongation. By inhibiting the kinase activity of CDK9, NVP-2 prevents the phosphorylation of RNAP II and other elongation factors. This leads to a stall in transcriptional elongation, particularly of genes with short-lived mRNA transcripts, including several key anti-apoptotic proteins such as Mcl-1 and Myc. The downregulation of these survival proteins subsequently triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.

The inhibitory activity of NVP-2 against CDK9 and other kinases is summarized in the table below.

| Target Kinase | IC50 |

| CDK9/CycT | 0.514 nM |

| CDK1/CycB | 0.584 µM |

| CDK2/CycA | 0.706 µM |

| CDK16/CycY | 0.605 µM |

Data sourced from[4].

The high selectivity of NVP-2 for CDK9 over other CDKs makes it a valuable tool for studying the specific roles of CDK9 in cellular processes and a promising candidate for therapeutic development.

Signaling Pathway of NVP-2 Action

The following diagram illustrates the mechanism of action of NVP-2 in inhibiting transcriptional elongation and inducing apoptosis.

Caption: Mechanism of NVP-2 action.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of NVP-2.

Synthesis of NVP-2 (Improved Route)

An improved, efficient synthesis of NVP-2 has been reported, avoiding harsh reaction conditions. The synthesis is convergent, involving the preparation of two key intermediates which are then coupled.

Experimental Workflow for NVP-2 Synthesis:

Caption: Workflow for the convergent synthesis of NVP-2.

A detailed, step-by-step protocol with specific reagent quantities and reaction conditions can be found in the cited literature.

CDK9 Kinase Activity Assay

The inhibitory effect of NVP-2 on CDK9 kinase activity can be determined using a variety of commercially available kinase assay kits, typically based on luminescence or fluorescence resonance energy transfer (FRET). The following is a representative protocol.

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 2 mM DTT, 10 mM MgCl2)

-

ATP

-

CDK9 substrate (e.g., a peptide containing the RNAP II CTD consensus sequence)

-

NVP-2 stock solution (in DMSO)

-

Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

-

384-well white microplates

Procedure:

-

Prepare serial dilutions of NVP-2 in kinase assay buffer.

-

In a 384-well plate, add the diluted NVP-2 or DMSO (vehicle control).

-

Add the CDK9/Cyclin T1 enzyme to each well, except for the "no enzyme" control wells.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity by adding the detection reagent according to the manufacturer's instructions.

-

Measure the luminescence or fluorescence signal using a plate reader.

-

Calculate the percent inhibition for each NVP-2 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay

The effect of NVP-2 on the viability of cancer cell lines (e.g., MOLT-4) can be assessed using colorimetric or fluorometric assays such as the MTT or CellTiter-Glo® assay.

Materials:

-

Cancer cell line (e.g., MOLT-4)

-

Complete cell culture medium

-

NVP-2 stock solution (in DMSO)

-

96-well clear or white-walled microplates

-

MTT reagent or CellTiter-Glo® reagent

-

Solubilization solution (for MTT assay)

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).

-

Treat the cells with serial dilutions of NVP-2 or DMSO (vehicle control) for the desired duration (e.g., 72 hours).

-

For the MTT assay, add the MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Then, add the solubilization solution and incubate until the crystals are dissolved. Measure the absorbance at ~570 nm.

-

For the CellTiter-Glo® assay, add the reagent directly to the wells, incubate for a short period, and measure the luminescence.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of Apoptosis

Induction of apoptosis by NVP-2 can be confirmed by detecting the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, and by assessing the phosphorylation status of RNAP II.

Materials:

-

Cells treated with NVP-2 or vehicle control

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PARP, anti-phospho-RNAP II Ser2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

The appearance of the cleaved PARP fragment (~89 kDa) and a decrease in the full-length PARP (~116 kDa), along with a reduction in the phospho-RNAP II Ser2 signal, are indicative of NVP-2-induced apoptosis and target engagement, respectively.

Conclusion

NVP-2 is a powerful and selective research tool for investigating the biological functions of CDK9 and the consequences of inhibiting transcriptional elongation. Its potent anti-proliferative and pro-apoptotic activities in cancer cells highlight its potential as a lead compound for the development of novel anti-cancer therapeutics. This guide provides a foundational understanding of NVP-2's chemical and biological properties, along with standardized protocols for its study, to facilitate further research and drug discovery efforts.

References

NVP-2: A Potent and Selective CDK9 Inhibitor for Transcriptional Regulation Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-2 is a potent and highly selective, ATP-competitive small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). As a key regulator of transcriptional elongation, CDK9 represents a compelling therapeutic target in various diseases, particularly in cancers characterized by transcriptional dysregulation. This technical guide provides a comprehensive overview of the biochemical and cellular properties of NVP-2, detailed experimental protocols for its use, and a summary of its activity. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize NVP-2 as a chemical probe to investigate the roles of CDK9 in biological systems and to explore its therapeutic potential.

Core Properties of NVP-2

NVP-2 is a well-characterized chemical probe with a molecular weight of approximately 513.08 g/mol and the chemical formula C₂₇H₃₇ClN₆O₂.[1][2][3] Its chemical structure and properties are summarized in the table below.

| Property | Value |

| Molecular Weight | 513.08 g/mol [1][2] |

| Chemical Formula | C₂₇H₃₇ClN₆O₂[1] |

| CAS Number | 1263373-43-8[1] |

| Appearance | Solid powder[1] |

| Purity | ≥98%[1] |

| Solubility | Soluble in DMSO (up to 100 mg/mL) and Ethanol (up to 95 mg/mL)[2][3] |

Mechanism of Action and Biological Activity

NVP-2 functions as a potent and selective ATP-competitive inhibitor of CDK9.[4] CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a critical role in the transition from abortive to productive transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position, as well as the negative elongation factors DSIF and NELF. By inhibiting the kinase activity of CDK9, NVP-2 prevents this phosphorylation event, leading to a stall in transcriptional elongation and subsequent downregulation of short-lived anti-apoptotic proteins, ultimately inducing apoptosis in sensitive cell lines.

Kinase Selectivity

NVP-2 exhibits high selectivity for CDK9. Kinome-wide screening has demonstrated its potent inhibition of CDK9 with a reported IC50 value of less than 0.514 nM.[4] While it shows some activity against a limited number of other kinases at higher concentrations, its selectivity profile makes it a valuable tool for specifically probing CDK9 function.

| Kinase | IC50 (nM) |

| CDK9/CycT1 | <0.514[4] |

| DYRK1B | 350[4] |

| CDK1/CycB | 584 |

| CDK2/CycA | 706 |

| CDK7 | >10,000[5] |

| CDK13 | >10,000 |

Cellular Activity

In cellular assays, NVP-2 demonstrates potent anti-proliferative and pro-apoptotic activity in various cancer cell lines, particularly those dependent on transcriptional addiction. For example, in the MOLT4 T-cell acute lymphoblastic leukemia cell line, NVP-2 inhibits cell proliferation with an IC50 of 9 nM.[5] In vivo studies in mouse models of hepatocellular carcinoma have shown that NVP-2 treatment leads to tumor regression and a significant survival benefit at doses of 2.5 mg/kg and 5 mg/kg.[5][6]

| Cell Line | Assay | IC50 (nM) |